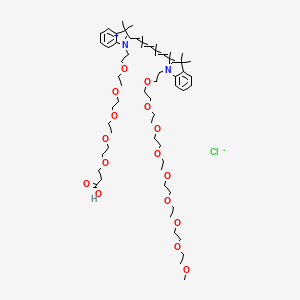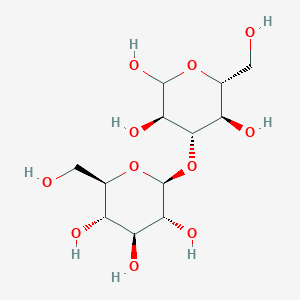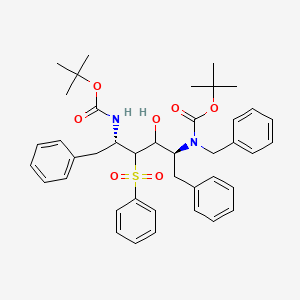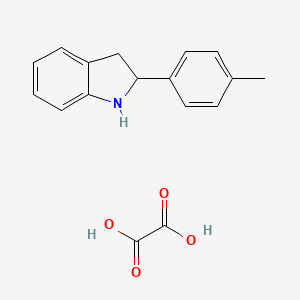
N-(m-PEG9)-N'-(PEG5-acid)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-PEG9)-N’-(PEG5-acid)-Cy5 is a compound that combines polyethylene glycol (PEG) chains with a cyanine dye (Cy5). PEGylation, the process of attaching PEG chains to molecules, is commonly used to improve the solubility, stability, and bioavailability of compounds. Cy5 is a fluorescent dye often used in biological imaging and molecular labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-PEG9)-N’-(PEG5-acid)-Cy5 typically involves the following steps:
PEGylation: The attachment of PEG chains to the molecule. This can be achieved through various chemical reactions, such as esterification or amidation.
Conjugation with Cy5: The cyanine dye Cy5 is conjugated to the PEGylated molecule through a suitable linker. This step often involves the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide).
Industrial Production Methods
Industrial production of N-(m-PEG9)-N’-(PEG5-acid)-Cy5 would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(m-PEG9)-N’-(PEG5-acid)-Cy5 can undergo various chemical reactions, including:
Oxidation: The PEG chains can be oxidized under certain conditions, leading to the formation of aldehyde or carboxylic acid groups.
Reduction: Reduction reactions can modify the functional groups on the PEG chains or the Cy5 dye.
Substitution: The PEG chains or the Cy5 dye can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PEG chains can lead to the formation of PEG-aldehyde or PEG-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
N-(m-PEG9)-N’-(PEG5-acid)-Cy5 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in biological imaging to label and track biomolecules.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical devices.
Wirkmechanismus
The mechanism of action of N-(m-PEG9)-N’-(PEG5-acid)-Cy5 involves its interaction with specific molecular targets. The PEG chains improve the solubility and stability of the compound, while the Cy5 dye provides fluorescence for imaging applications. The compound can bind to specific biomolecules, allowing for their visualization and tracking in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(m-PEG9)-N’-(PEG5-acid)-Cy3: Similar to Cy5 but with a different cyanine dye (Cy3) that has different spectral properties.
N-(m-PEG9)-N’-(PEG5-acid)-FITC: Uses fluorescein isothiocyanate (FITC) instead of Cy5, providing different fluorescence characteristics.
Uniqueness
N-(m-PEG9)-N’-(PEG5-acid)-Cy5 is unique due to its specific combination of PEG chains and the Cy5 dye, which offers distinct advantages in terms of solubility, stability, and fluorescence properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C57H89ClN2O16 |
|---|---|
Molekulargewicht |
1093.8 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C57H88N2O16.ClH/c1-56(2)49-13-9-11-15-51(49)58(20-23-64-28-31-68-36-39-71-38-35-67-30-27-63-22-19-55(60)61)53(56)17-7-6-8-18-54-57(3,4)50-14-10-12-16-52(50)59(54)21-24-65-29-32-69-37-40-72-43-44-74-47-48-75-46-45-73-42-41-70-34-33-66-26-25-62-5;/h6-18H,19-48H2,1-5H3;1H |
InChI-Schlüssel |
UGQMQMLGHBYOHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830275.png)

![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11830294.png)
![Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-](/img/structure/B11830303.png)


![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)
![9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-](/img/structure/B11830316.png)


![(5R,8R,9R,10R,13R,14R,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11830340.png)
![(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene](/img/structure/B11830342.png)


